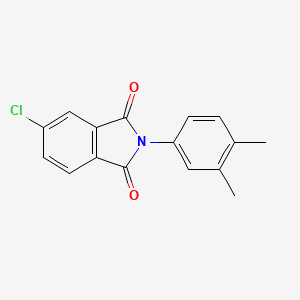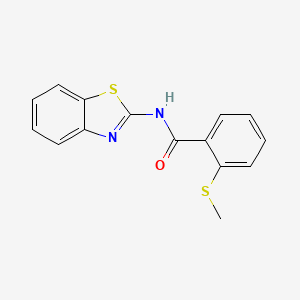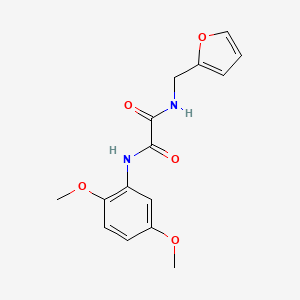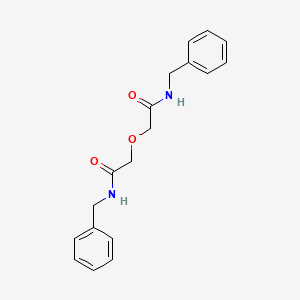
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of fibroblast growth factor (FGF) receptors, which play a crucial role in cell growth, differentiation, and survival.
Mécanisme D'action
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a competitive inhibitor of FGF receptors. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This leads to a decrease in cell proliferation and migration, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and blocks angiogenesis. It also affects embryonic development, wound healing, and neuronal differentiation. This compound has been shown to have a low toxicity profile in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGF receptors. It allows researchers to study the role of FGF receptors in various biological processes without affecting other signaling pathways. However, this compound has a short half-life and is unstable in aqueous solutions. It also has low solubility, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to develop more stable and soluble analogs of this compound that can be used in a wider range of experiments. Another direction is to study the role of FGF receptors in other biological processes, such as inflammation and immune response. Finally, this compound can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step is the synthesis of 3,4-dimethylphenylacetic acid, which is then converted to 3,4-dimethylphenylacetic acid hydrazide. The hydrazide is then reacted with phthalic anhydride to form the isoindole ring system. Finally, the chlorine atom is introduced using thionyl chloride. The overall yield of this compound is around 10%.
Applications De Recherche Scientifique
5-chloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study the role of FGF receptors in various biological processes. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and block angiogenesis. This compound has also been used to study the role of FGF receptors in embryonic development, wound healing, and neuronal differentiation.
Propriétés
IUPAC Name |
5-chloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17)8-14(13)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNBAMORPBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)

![2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5000701.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000709.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)



![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)

![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)
![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)